molecular formula C16H22N2O2 B267637 N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Katalognummer B267637
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: NFNLMJPPEWWVNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea, also known as ACU-4429, is a small molecule therapeutic agent that has been developed for the treatment of neurodegenerative disorders such as Huntington's disease. This compound is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. ACU-4429 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea binds to the huntingtin protein and prevents its aggregation, which is a key step in the development of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also promotes the clearance of mutant huntingtin protein by activating the autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to have several biochemical and physiological effects in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea reduces the levels of mutant huntingtin protein and improves motor function in animal models of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to activate the autophagy pathway, which is involved in the clearance of mutant huntingtin protein.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has several advantages for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein and has been shown to reduce the levels of mutant huntingtin protein in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases. However, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has some limitations for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is still in the clinical trial phase and its safety and efficacy in humans have not yet been fully established.

Zukünftige Richtungen

There are several future directions for research on N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. One direction is to further investigate the safety and efficacy of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea in clinical trials. Another direction is to investigate the potential of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea for the treatment of other neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea and to optimize its therapeutic potential.

Synthesemethoden

The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea involves several steps. The starting material is 3-allyloxyaniline, which is reacted with cyclohexylisocyanate to form the corresponding urea. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been extensively studied in preclinical models of Huntington's disease. In these studies, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to reduce the levels of mutant huntingtin protein and improve motor function in animal models of the disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

Eigenschaften

Produktname

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

1-cyclohexyl-3-(3-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H2,17,18,19)

InChI-Schlüssel

NFNLMJPPEWWVNX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.